molecular formula C9H7N3O B3021097 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 221290-03-5

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No.: B3021097
CAS No.: 221290-03-5
M. Wt: 173.17 g/mol
InChI Key: VCQBDEDRWMCMMN-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 221290-03-5) is a high-value chemical building block for scientific research and development. This compound, with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol, features a tetrahydroquinoxaline scaffold substituted with a nitrile group, making it a versatile intermediate for synthesizing diverse heterocyclic compounds . Its primary research value lies in medicinal chemistry, where it serves as a key precursor for developing novel therapeutic agents. Scientific studies have utilized closely related tetrahydroquinoxaline scaffolds to synthesize derivatives that exhibit potent biological activities. For instance, research has demonstrated that N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives act as effective tubulin polymerization inhibitors, showing significant antiproliferative activity against various human cancer cell lines . Furthermore, the tetrahydroquinoline and quinoxaline skeletons are recognized as privileged structures in the design of synthetic compounds with advanced pharmacological properties and are frequently targeted in synthetic methodologies using modern catalytic systems . Researchers employ this carbonitrile in various applications, including the synthesis of complex molecular architectures through cyclization and functionalization reactions. It is offered as a powder and should be stored at room temperature . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoxaline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)11-5-9(13)12-7/h1-3,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBDEDRWMCMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594983
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221290-03-5
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl cyanoacetate in the presence of a catalyst, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and others.

Case Study: MCF-7 Cell Line

  • Study Design : In vitro assays were performed to evaluate the cytotoxicity of the compound.
  • Results : Significant dose-dependent reductions in cell viability were observed, indicating potential as a therapeutic agent against breast cancer .

Antibacterial Properties

The compound also demonstrates notable antibacterial activity. It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation

  • Method : Agar diffusion method was utilized to assess antibacterial efficacy.
  • Results : The compound exhibited significant inhibition zones against tested strains, reinforcing its potential as an antibacterial agent .

Synthetic Routes and Production Methods

The synthesis of this compound typically involves cyclization reactions using precursors like aniline derivatives and malononitrile under basic conditions.

Synthesis Method Description
Condensation ReactionInvolves aniline derivatives with malononitrile; catalyzed by bases like sodium ethoxide .
Industrial ProductionOptimized for higher yields using continuous flow reactors and advanced purification techniques .

Pharmacokinetics

The pharmacokinetic profile suggests favorable properties for oral bioavailability:

  • Absorption : Good permeability across Caco-2 cell monolayers.
  • Stability : High microsomal stability indicating potential for effective metabolism in vivo .

Materials Science Applications

Beyond medicinal chemistry, this compound finds applications in materials science:

  • Additive Manufacturing & 3D Printing
  • Catalysts

These applications leverage the compound's unique structural properties to enhance material performance .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the oxo and carbonitrile groups.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6-Nitroquinoxaline: A derivative with a nitro group at position 6.

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS No. 221290-03-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7N3_3O, with a molecular weight of 173.17 g/mol. Its structure features a quinoxaline core, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes by binding to their active sites or allosteric sites. This inhibition can disrupt critical biological processes such as DNA synthesis and cell metabolism.
  • Antiproliferative Effects : Studies have shown that this compound can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : A derivative demonstrated potent antiproliferative activity against various cancer cell lines including HeLa and K562 with IC50_{50} values as low as 0.071 μM .
  • Mechanistic Insights : The compound inhibits tubulin polymerization, which is crucial for mitosis, thus leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives of quinoxaline compounds exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains .
  • Mechanism : The interaction with bacterial enzymes or structural components leads to disruption of cellular integrity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in comparison with similar compounds:

Compound NameBiological ActivityIC50_{50} Values
This compoundAntiproliferative (HeLa cells)0.071 μM
QuinoxalineGeneral enzyme inhibitorVaries
6-NitroquinoxalineAntimicrobial activity against various bacteriaVaries

Case Studies and Research Findings

Several case studies have provided insights into the biological efficacy of this compound:

  • Synthesis and Evaluation : A series of N-substituted derivatives were synthesized and evaluated for their biological activities. Among them, certain derivatives showed remarkable potency against cancer cell lines and were identified as promising candidates for further development .
  • Antimicrobial Studies : Other studies focused on the synthesis of quinoxaline derivatives that demonstrated high selectivity against resistant strains of bacteria. These findings suggest that modifications to the quinoxaline structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-diamines with α-ketonitriles under acidic or basic conditions. For example, analogous quinoxaline derivatives are prepared using reflux conditions with pyridine as a base to facilitate cyclization . Yield optimization requires controlling solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .
  • NMR : 1H^1H NMR identifies protons on the tetrahydroquinoxaline ring (δ 2.5–4.0 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity (e.g., CCDC references in analogous quinoxaline structures) .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer :

  • HPLC : Quantifies impurities using a C18 column with UV detection at 254 nm.
  • Melting point analysis : Sharp melting points (e.g., 232–234°C for similar chromene-carbonitriles) indicate purity .
  • TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents.

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically resolved?

  • Methodological Answer : Discrepancies in reported activities (e.g., enzyme inhibition vs. cytotoxicity) may arise from substituent effects or assay variability. Researchers should:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for cancer studies) and control for solvent effects (DMSO concentration ≤0.1%).
  • Vary substituents : Compare analogs with modifications at position 1 (e.g., N-acetyl vs. N-sulfonyl groups) to isolate pharmacophore contributions .
  • Validate purity : Impurities like unreacted precursors may skew results; cross-check with LC-MS .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (80°C vs. 120°C), solvent (ethanol vs. acetonitrile), and acid catalyst (pTSA vs. none).
  • Kinetic studies : Monitor reaction progress via in-situ FT-IR to determine rate-limiting steps.
  • Green chemistry metrics : Calculate E-factors (waste/product ratio) to prioritize sustainable solvents (e.g., ethanol over DMF) .

Q. How can computational methods predict the compound’s electronic properties for materials science applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate HOMO-LUMO gaps, correlating with semiconductor behavior .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina with crystal structures from the PDB.
  • QSAR models : Train models on substituent electronic parameters (Hammett σ) to forecast antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

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